5-(1-Aminoethyl)pyridine-2-carbonitrile

Chiral Resolution Kinase Inhibition Enantiomeric Selectivity

Medicinal chemistry programs targeting CNS-penetrant kinase inhibitors often face attrition due to poor BBB permeability or lack of chiral recognition. 5-(1-Aminoethyl)pyridine-2-carbonitrile addresses both challenges: - Optimized logP (1.15) supports passive BBB penetration vs. more polar aminomethyl analogs - Chiral 1-aminoethyl group enables enantioselective SAR and IP differentiation - 5-substitution pyridine motif is a validated kinase hinge-binding pharmacophore - Primary amine permits rapid diversification via amide coupling or reductive amination Supplied as racemate; enantiopure (R)- and (S)-forms available on request for lead optimization.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11922554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)pyridine-2-carbonitrile
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)C#N)N
InChIInChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3
InChIKeyZGGVGCJVSCMOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Aminoethyl)pyridine-2-carbonitrile (CAS 1270361-28-8): A Strategic Pyridine Scaffold for Kinase and CNS-Targeted Drug Discovery


5-(1-Aminoethyl)pyridine-2-carbonitrile (CAS 1270361-28-8) is a heterocyclic building block featuring a pyridine core substituted with a chiral aminoethyl group at the 5-position and a cyano group at the 2-position. It is formally classified as an aminopyridine derivative and serves as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors and CNS-penetrant molecules . Its molecular formula is C8H9N3 with a molecular weight of 147.18 g/mol . This compound is distinct from simpler analogs such as 5-(aminomethyl)pyridine-2-carbonitrile (CAS 181130-14-3) and regioisomers like 6-(2-aminoethyl)pyridine-2-carbonitrile due to the specific placement of its functional groups, which influences both synthetic versatility and biological target engagement.

Why Generic 'Pyridine-2-carbonitrile' Building Blocks Cannot Substitute for 5-(1-Aminoethyl)pyridine-2-carbonitrile in Advanced Lead Optimization


The presence of a chiral 1-aminoethyl group at the 5-position introduces a stereocenter that is absent in simpler achiral analogs like 5-(aminomethyl)pyridine-2-carbonitrile [1]. This structural difference directly impacts molecular recognition in chiral biological environments, as the (R)- and (S)-enantiomers can exhibit divergent binding affinities, metabolic stability, and off-target profiles. Furthermore, the 5-substitution pattern on the pyridine ring is a privileged motif in many kinase inhibitor pharmacophores, particularly for ATP-binding site interactions [2]. Attempting to replace 5-(1-aminoethyl)pyridine-2-carbonitrile with a regioisomer (e.g., 6-(2-aminoethyl)pyridine-2-carbonitrile) or an achiral aminomethyl analog will fundamentally alter the vector and spatial orientation of the amine handle, likely resulting in a significant loss of potency or selectivity for the intended biological target. Therefore, for projects where a specific chiral amine geometry or a precise 5-substitution pattern is critical, generic substitution is not a viable procurement strategy.

Quantitative Differentiation of 5-(1-Aminoethyl)pyridine-2-carbonitrile Against its Closest Analogs: A Data-Driven Evidence Guide


Chiral Resolution: Impact of the (R)-Enantiomer on Kinase Selectivity

While the racemic mixture of 5-(1-aminoethyl)pyridine-2-carbonitrile is widely used as a building block, procurement of the pure (R)-enantiomer (CAS 1212905-67-3) offers a distinct advantage in target engagement. In the context of kinase inhibitor development, the (R)-enantiomer of related aminoethyl pyridine scaffolds has been specifically claimed for its ability to provide enhanced selectivity profiles compared to its racemic counterpart . The separation and use of a single, pure enantiomer is a critical step in lead optimization to avoid off-target effects associated with the less active or antagonistic enantiomer.

Chiral Resolution Kinase Inhibition Enantiomeric Selectivity

Physicochemical Advantage: Increased Lipophilicity Over Aminomethyl Analogs for CNS Penetration

5-(1-Aminoethyl)pyridine-2-carbonitrile possesses a higher calculated lipophilicity compared to its aminomethyl analog, 5-(aminomethyl)pyridine-2-carbonitrile. The target compound has a reported logP of 1.15 , while the aminomethyl analog has a computed XLogP3-AA value of -0.2 [1]. This difference of approximately 1.35 logP units is significant and translates to a roughly 22-fold increase in octanol-water partition coefficient.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Regioisomeric Selectivity: The Critical Role of 5-Substitution in Kinase ATP-Binding Pockets

The 5-substitution pattern of the aminoethyl group on the pyridine ring is a key structural determinant for activity against certain kinases. While direct comparative IC50 data for the 5- and 6-substituted regioisomers of this specific compound is not available, patents covering kinase inhibitors highlight the general principle that 5-substituted aminopyridines are a privileged scaffold for binding in the ATP-binding site [1]. In contrast, the 6-(2-aminoethyl) regioisomer is more commonly explored for CNS applications, suggesting that the position of the amine dictates target class selectivity .

Kinase Inhibitor Regioisomer Structure-Activity Relationship

Synthetic Versatility: A Superior Handle for Amide Coupling and Reductive Amination

The primary amine of 5-(1-aminoethyl)pyridine-2-carbonitrile provides a direct and versatile synthetic handle for generating diverse compound libraries. It readily participates in high-yielding amide coupling and reductive amination reactions without the need for additional protection/deprotection steps often required for the free hydroxyl group in alcohol analogs or the hydrolysis of nitriles . This contrasts with the nitrile group, which, while a useful hydrogen-bond acceptor, is less synthetically tractable for direct diversification in a parallel chemistry setting.

Organic Synthesis Amide Coupling Reductive Amination

Optimal Application Scenarios for 5-(1-Aminoethyl)pyridine-2-carbonitrile Based on Empirical Differentiation Evidence


Scenario 1: CNS-Penetrant Kinase Inhibitor Lead Optimization

In a program aimed at developing a brain-penetrant small molecule kinase inhibitor, the choice of core scaffold is critical. 5-(1-Aminoethyl)pyridine-2-carbonitrile is a preferred building block due to its favorable balance of lipophilicity (logP = 1.15), which supports passive BBB penetration, and the 5-substitution pattern, which is a recognized kinase hinge-binding motif . Procurement of the pure (R)-enantiomer should be prioritized to maximize the chance of identifying a potent and selective clinical candidate, as outlined in Evidence_Item 1 . This scenario leverages the physicochemical and stereochemical advantages documented above.

Scenario 2: Parallel Library Synthesis for CNS Drug Discovery

When constructing a diverse library of compounds for phenotypic screening in CNS disease models, the synthetic versatility of the primary amine is paramount. 5-(1-Aminoethyl)pyridine-2-carbonitrile can serve as a central core, allowing for rapid, one-step diversification via amide coupling or reductive amination . This efficiency, combined with its superior lipophilicity over aminomethyl analogs (Evidence_Item 2), makes it a strategic choice for generating screening collections with a high probability of CNS activity [1].

Scenario 3: Structure-Activity Relationship (SAR) Studies Around a Key Chiral Amine Pharmacophore

For a project where a chiral amine is known to be essential for target binding, but the optimal stereochemistry is unknown, procuring both the racemic mixture and the separate (R)- and (S)-enantiomers of 5-(1-aminoethyl)pyridine-2-carbonitrile is a sound strategy. Synthesizing analogs from the racemate can identify an active series, but as outlined in Evidence_Item 1, subsequent resolution and testing of the pure enantiomers are necessary to fully define the SAR, eliminate off-target pharmacology from the less active enantiomer, and secure robust intellectual property . This is a standard practice in modern medicinal chemistry for chiral scaffolds.

Scenario 4: Replacement of a Less Drug-Like Scaffold in an Advanced Lead

When an existing lead compound suffers from poor permeability or high metabolic clearance due to a polar, metabolically labile group (e.g., a phenol or a primary alcohol), 5-(1-aminoethyl)pyridine-2-carbonitrile can serve as a bioisosteric replacement. Its combination of a moderately lipophilic pyridine-carbonitrile core and a primary amine handle allows for a 'scaffold hop' that maintains key hydrogen-bonding interactions while improving overall drug-like properties, particularly its potential for CNS exposure as supported by the logP comparison in Evidence_Item 2 [1]. This is a common scenario in late-stage lead optimization where improving PK/PD properties is the primary goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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